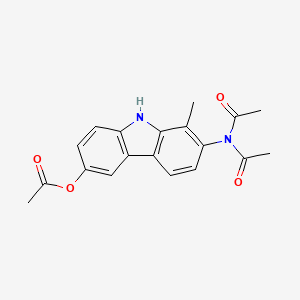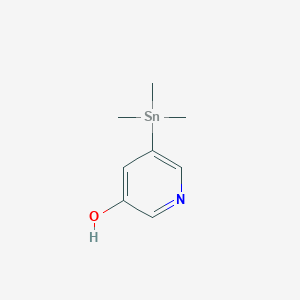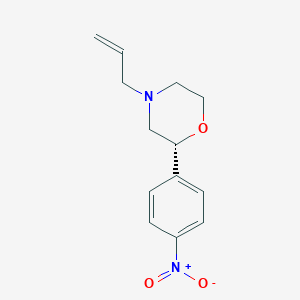![molecular formula C14H10BrI B14200945 1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene CAS No. 890136-65-9](/img/structure/B14200945.png)
1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene is an organic compound with the molecular formula C₁₄H₁₀BrI It is a derivative of stilbene, characterized by the presence of bromine and iodine atoms attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available bromobenzene and iodobenzene derivatives.
Reaction Conditions: A common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction. This reaction is carried out in the presence of a base (e.g., potassium carbonate) and a palladium catalyst (e.g., palladium acetate) under an inert atmosphere (e.g., nitrogen or argon).
Procedure: The bromobenzene derivative is reacted with the iodobenzene derivative in the presence of the palladium catalyst and base, typically in a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a specific temperature (e.g., 100-120°C) for several hours to facilitate the coupling reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or electrophiles like bromine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products:
Substitution: Products include derivatives with different functional groups replacing the bromine or iodine atoms.
Oxidation: Products include corresponding oxides or quinones.
Reduction: Products include dehalogenated derivatives or fully reduced hydrocarbons.
Scientific Research Applications
1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for various applications.
Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals or probes for biological studies.
Medicine: Research into its derivatives may lead to the discovery of new drugs or therapeutic agents.
Industry: It can be used in the production of advanced materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene depends on the specific application and the chemical reactions it undergoes. Generally, the compound can interact with various molecular targets through its functional groups, leading to different pathways and effects. For example, in substitution reactions, the bromine or iodine atoms can be replaced by other groups, altering the compound’s properties and interactions.
Comparison with Similar Compounds
- 1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene
- 1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene
- 1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene
Comparison: 1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties compared to its analogs. The combination of these halogens allows for versatile chemical modifications and applications, making it a valuable compound in research and industry.
Properties
CAS No. |
890136-65-9 |
|---|---|
Molecular Formula |
C14H10BrI |
Molecular Weight |
385.04 g/mol |
IUPAC Name |
1-bromo-2-[2-(2-iodophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H10BrI/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-10H |
InChI Key |
LPHMZDNBRDUGGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CC=C2I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine](/img/structure/B14200862.png)

![3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine](/img/structure/B14200868.png)
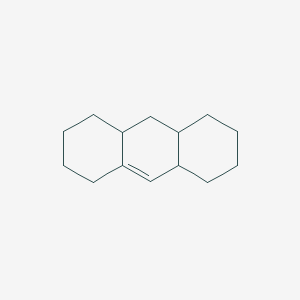
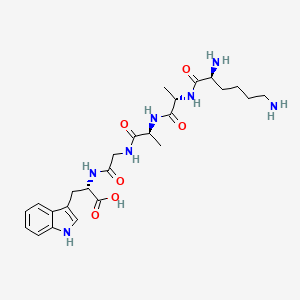


![Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14200897.png)
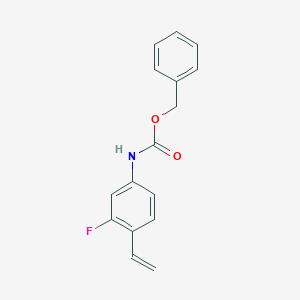
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)-](/img/structure/B14200912.png)
![6-(3-aminopropyl)-9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14200916.png)
